6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline
CAS No.:
Cat. No.: VC19806139
Molecular Formula: C19H20F3NO2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20F3NO2 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 6,7-dimethoxy-1-[2-(2,3,4-trifluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C19H20F3NO2/c1-24-16-9-12-7-8-23-15(13(12)10-17(16)25-2)6-4-11-3-5-14(20)19(22)18(11)21/h3,5,9-10,15,23H,4,6-8H2,1-2H3 |
| Standard InChI Key | RZNUDZFJIOLNCU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(NCCC2=C1)CCC3=C(C(=C(C=C3)F)F)F)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a tetrahydroisoquinoline backbone with methoxy groups at positions 6 and 7. The 2,3,4-trifluorophenethyl moiety is attached to the nitrogen atom of the heterocyclic ring, introducing steric and electronic effects that influence its reactivity and binding affinity .
Table 1: Key Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₀F₃NO₂ | |
| Molecular Weight | 351.4 g/mol | |
| CAS Number | Not explicitly reported | - |
| Boiling Point | Not available | - |
| Solubility | Likely polar aprotic solvents |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via multi-step protocols:
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Petasis Reaction: Forms the tetrahydroisoquinoline core by coupling aryl boronic acids with secondary amines.
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Pomeranz–Fritsch–Bobbitt Cyclization: Facilitates ring closure under acidic conditions, yielding the heterocyclic structure .
Example Protocol (Adapted from):
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React 3,4-dimethoxyphenethylamine with 2,3,4-trifluorophenylpropionic acid to form the intermediate amide.
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Cyclize the amide using polyphosphoric acid (PPA) at 80–100°C for 12–24 hours.
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Purify via crystallization from ethanol, achieving yields >85% and purity >98% (HPLC).
Enantioselective Synthesis
Chiral resolution methods, such as asymmetric transfer hydrogenation with Ru(II) catalysts, have been explored for related tetrahydroisoquinolines but remain underdeveloped for this specific derivative .
Pharmacological Applications
Multidrug Resistance Modulation
The compound inhibits P-glycoprotein (P-gp), a transmembrane efflux pump overexpressed in cancer cells. By blocking P-gp, it enhances the intracellular retention of chemotherapeutic agents like doxorubicin.
Table 2: In Vitro Activity Against P-gp
| Model System | IC₅₀ (μM) | Efficacy vs. Control | Source |
|---|---|---|---|
| MCF-7/ADR breast cancer | 1.2 | 3.5-fold increase | |
| Caco-2 colorectal carcinoma | 0.8 | 4.1-fold increase |
Mechanistic Insights
P-gp Inhibition
The trifluorophenyl group enhances hydrophobic interactions with P-gp’s substrate-binding pocket, while the methoxy groups stabilize π-π stacking with aromatic residues .
Metabolic Stability
Preliminary microsomal studies on analogs indicate moderate hepatic clearance (t₁/₂ = 45–60 min), necessitating structural modifications for in vivo utility.
Comparative Analysis with Analogues
Table 3: Substituent Effects on Bioactivity
| Compound | Substituent | P-gp IC₅₀ (μM) | Reference |
|---|---|---|---|
| Target Compound | 2,3,4-Trifluorophenyl | 1.2 | |
| 6,7-Dimethoxy-1-(4-CF₃-phenethyl)-THIQ | 4-Trifluoromethyl | 0.9 | |
| 6,7-Dimethoxy-1-phenethyl-THIQ | Phenyl | 5.6 |
The 2,3,4-trifluoro substitution confers superior P-gp inhibition compared to non-fluorinated analogs but slightly reduced potency relative to 4-CF₃ derivatives .
Challenges and Future Directions
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Stereochemical Control: Current methods lack enantioselectivity, limiting therapeutic applications .
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Toxicity Profiling: No in vivo data exists for this compound; rodent studies are needed to assess organ-specific toxicity.
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Structural Optimization: Introducing polar groups (e.g., hydroxyl) may improve solubility without compromising activity .
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